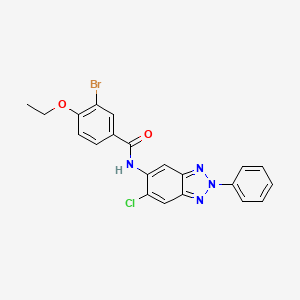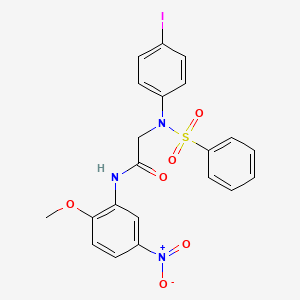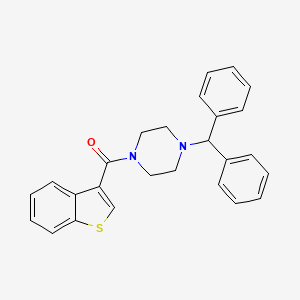![molecular formula C18H15BrN2S B3517535 2-[(5-bromo-1H-indol-3-yl)carbonothioyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3517535.png)
2-[(5-bromo-1H-indol-3-yl)carbonothioyl]-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
Indole is a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . Tetrahydroisoquinoline is another important structure in medicinal chemistry, known for its wide range of biological activities.
Synthesis Analysis
Various methods have been reported for the synthesis of indoles, for example modern versions of classical synthesis methods (named reactions along with indole synthesis) such as: Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .Molecular Structure Analysis
The molecular structure of indoles and tetrahydroisoquinolines has been well-studied. Indoles have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Tetrahydroisoquinolines, on the other hand, have a tetracyclic structure, which includes a nitrogen atom .Chemical Reactions Analysis
Indoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . Tetrahydroisoquinolines can also participate in a wide range of reactions, including reductions, oxidations, and various C-C bond-forming reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of indoles and tetrahydroisoquinolines can vary greatly depending on their specific structures. For example, they can range from being solid to liquid at room temperature, and their solubility in water and organic solvents can also vary .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for indoles and tetrahydroisoquinolines are vast, given their wide range of biological activities and their importance in medicinal chemistry . Future research could focus on developing new synthetic methods, exploring their biological activities, and designing new drugs based on these structures .
Eigenschaften
IUPAC Name |
(5-bromo-1H-indol-3-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2S/c19-14-5-6-17-15(9-14)16(10-20-17)18(22)21-8-7-12-3-1-2-4-13(12)11-21/h1-6,9-10,20H,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAGFOAVXVWWEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=S)C3=CNC4=C3C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(4-methoxyphenyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3517459.png)
![2-[4-(1-azepanylcarbonyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B3517461.png)
![methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3517483.png)

![methyl {6-chloro-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3517489.png)
![1-[3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(4-METHOXYPHENYL)PIPERAZINE](/img/structure/B3517491.png)

![4-nitrobenzyl 4-[(2-methoxyphenoxy)methyl]benzoate](/img/structure/B3517499.png)
![N-[4-(1,3-dioxoisoindol-2-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B3517504.png)
![ethyl 2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3517511.png)


![N-[2-(4-morpholinyl)phenyl]-4-(phenoxymethyl)benzamide](/img/structure/B3517548.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-ethoxy-1-naphthalenesulfonamide](/img/structure/B3517556.png)
